ETHYL 5-(4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
ETHYL 5-(4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The process may include the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.
Amidation: The benzoyl chloride is then reacted with 2-amino-5-ethylbenzoate to form the amide intermediate.
Morpholine Addition: The final step involves the reaction of the amide intermediate with morpholine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
ETHYL 5-(4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aromatic and heterocyclic components of the molecule play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate
- Ethyl 5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate
Uniqueness
ETHYL 5-(4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Properties
Molecular Formula |
C21H24N2O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 5-[(4-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-21(25)18-14-17(8-9-19(18)23-10-12-26-13-11-23)22-20(24)16-6-4-15(2)5-7-16/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
InChI Key |
XJXLSKQHSZCECE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)N3CCOCC3 |
Origin of Product |
United States |
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